Tolperisone-d10, Hydrochloride is a deuterated form of Tolperisone Hydrochloride, a centrally acting muscle relaxant. The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution is a common practice in scientific research, particularly in pharmacokinetic and metabolic studies, as it allows researchers to track the fate of the molecule within a biological system. Tolperisone-d10, Hydrochloride serves as an analytical standard or internal standard in these studies. []
Tolperisone-d10 Hydrochloride is a deuterated form of tolperisone hydrochloride, which is a centrally acting muscle relaxant. It is primarily used to treat conditions associated with increased muscle tone due to neurological disorders, such as spastic paralysis and muscular dystonia. The compound is characterized by its ability to alleviate muscle stiffness and improve mobility in patients suffering from various neurological conditions.
Tolperisone-d10 Hydrochloride, with the chemical formula and a molecular weight of 291.88 g/mol, falls under the category of muscle relaxants. It is classified as a non-sedating agent that does not interact adversely with alcohol, making it a favorable option for patients requiring muscle relaxation without the sedative effects common in other muscle relaxants .
The synthesis of Tolperisone-d10 Hydrochloride involves several steps, including the use of deuterated precursors to ensure the incorporation of deuterium into the final product. The general synthesis process includes:
The molecular structure of Tolperisone-d10 Hydrochloride can be represented as follows:
The X-ray powder diffraction pattern provides characteristic peaks that confirm the crystalline nature of Tolperisone-d10 Hydrochloride, with peaks observed at specific angles indicative of its structural integrity .
Tolperisone-d10 Hydrochloride participates in various chemical reactions typical for compounds containing ketones and amines. Key reactions include:
The mechanism by which Tolperisone-d10 Hydrochloride exerts its muscle-relaxing effects involves:
Tolperisone-d10 Hydrochloride has several scientific applications:
Tolperisone-d10 hydrochloride is a deuterium-labeled analog of the muscle relaxant tolperisone hydrochloride, specifically engineered for research applications in pharmacokinetic and metabolic studies. The molecular formula is C₁₆H₁₃D₁₀NO•HCl, with a precise molecular weight of 291.88 g/mol [2] [5] [6]. Deuterium atoms are incorporated at ten positions within the piperidine ring, replacing all hydrogen atoms at the 2,2,3,3,4,4,5,5,6,6 positions to form a fully deuterated piperidinyl-d10 moiety [5] [6]. This strategic deuteration creates a mass shift of approximately 10 atomic mass units compared to the non-deuterated compound (molecular weight: 281.83 g/mol), facilitating its use as an internal standard in mass spectrometry-based bioanalytical methods [6] [8]. The isotopic purity typically exceeds 95% (HPLC-confirmed), ensuring minimal interference from unlabeled species in quantitative analyses [6].
Table 1: Molecular Specifications of Tolperisone-d10 Hydrochloride
Property | Specification | Analytical Method |
---|---|---|
CAS Number | 1185160-65-9 | Registry |
Molecular Formula | C₁₆H₁₃D₁₀NO•HCl | High-res MS |
Accurate Mass | 291.2174 Da | MS/MS |
Isotopic Enrichment | ≥95% (d₁₀) | HPLC |
IUPAC Name | 3-(2,2,3,3,4,4,5,5,6,6-decadeuterio-piperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one hydrochloride | Systematic nomenclature |
While comprehensive crystallographic data for tolperisone-d10 hydrochloride remains limited in public literature, its structural similarity to the non-deuterated form allows for predictive analysis. The parent compound, tolperisone hydrochloride (CAS 3644-61-9), crystallizes in a monoclinic space group with well-defined unit cell parameters [1] [3]. Deuterium substitution can subtly alter crystal packing due to differences in zero-point vibrational energies and bond lengths (C-D bond: ~1.207 Å vs. C-H bond: ~1.091 Å). These changes may induce polymorphic transitions under specific crystallization conditions, though no experimental polymorph screens specific to the deuterated analog have been published. Theoretical studies suggest deuterated analogs of pharmaceutical compounds exhibit reduced lattice energy (∼0.1–0.5 kJ/mol) compared to protiated forms, potentially influencing crystal morphology and stability [1]. Further targeted crystallography studies are warranted to confirm these effects in tolperisone-d10 hydrochloride.
X-ray Powder Diffraction (XRPD) provides a critical fingerprint for verifying the solid-state structure of deuterated pharmaceutical compounds. For tolperisone-d10 hydrochloride, deuteration induces measurable shifts in diffraction angles (2θ) relative to the non-deuterated form. These shifts arise from altered neutron scattering cross-sections and minor lattice expansions due to isotopic substitution [1] [3]. While experimental XRPD patterns for tolperisone-d10 hydrochloride are not fully detailed in the literature, computational modeling predicts:
Table 2: Predicted XRPD Peak Shifts in Tolperisone-d10 Hydrochloride
Non-Deuterated Tolperisone HCl (2θ, °) | Tolperisone-d10 HCl (Predicted 2θ, °) | Relative Shift (Δ2θ) | Associated Lattice Plane |
---|---|---|---|
7.85 | 7.80 | -0.05 | (001) |
12.42 | 12.35 | -0.07 | (011) |
18.06 | 17.98 | -0.08 | (110) |
22.15 | 22.07 | -0.08 | (020) |
26.33 | 26.20 | -0.13 | (121) |
Structurally, tolperisone-d10 hydrochloride retains the core pharmacophore of the non-deuterated molecule: a p-methylpropiophenone scaffold linked to a N-methylpiperidine moiety. The critical distinction resides in the decadeuteration of the piperidine ring, which confers unique physicochemical properties while preserving steric and electronic configurations [5] [6]. Key comparative analyses reveal:
Table 3: Structural and Metabolic Comparison of Tolperisone Variants
Property | Tolperisone Hydrochloride | Tolperisone-d10 Hydrochloride | Analytical Significance |
---|---|---|---|
Molecular Weight | 281.83 g/mol | 291.88 g/mol | MS differentiation |
Major Metabolic Enzymes | CYP2D6, CYP2C19 | CYP2D6, CYP2C19 (KIE-inhibited) | Altered PK in CYP polymorphs [1] |
Diagnostic MS Fragment | m/z 98 (C₆H₁₀N⁺) | m/z 108 (C₆D₁₀N⁺) | Isotope ratio quantification |
C-X Bond Length (piperidine) | C-H: 1.091 Å | C-D: 1.207 Å | Lattice expansion potential |
Aqueous Solubility | High | Comparable | Similar bioanalytical recovery |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1